1-Bromo-2-(2,2-difluoro-ethoxy)-3-fluoro-5-nitro-benzene
CAS No.:
Cat. No.: VC13692601
Molecular Formula: C8H5BrF3NO3
Molecular Weight: 300.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5BrF3NO3 |
|---|---|
| Molecular Weight | 300.03 g/mol |
| IUPAC Name | 1-bromo-2-(2,2-difluoroethoxy)-3-fluoro-5-nitrobenzene |
| Standard InChI | InChI=1S/C8H5BrF3NO3/c9-5-1-4(13(14)15)2-6(10)8(5)16-3-7(11)12/h1-2,7H,3H2 |
| Standard InChI Key | UOZWMQCBSOCATF-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)OCC(F)F)Br)[N+](=O)[O-] |
| Canonical SMILES | C1=C(C=C(C(=C1F)OCC(F)F)Br)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Structural Features and Electronic Effects
The benzene ring’s substitution pattern creates significant electronic heterogeneity:
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Nitro group (-NO₂): A strong electron-withdrawing group that directs electrophilic substitution to meta positions and stabilizes negative charges .
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Bromine (Br): Moderately deactivating due to its inductive electron-withdrawing effect.
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Fluorine atoms: The 2,2-difluoroethoxy group (-OCH₂CF₂) and para-fluorine atom introduce steric bulk and further electron withdrawal, influencing reactivity and intermolecular interactions .
Physicochemical Properties
Physical State and Stability
Data from analogous compounds suggest:
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Appearance: Likely a liquid or low-melting solid at room temperature, similar to 1-bromo-2,3-difluoro-5-nitrobenzene (liquid, density: 1.891 g/cm³) .
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Thermal Stability: Nitro groups typically confer thermal instability, with decomposition risks above 200°C .
Table 1: Estimated Physicochemical Properties
Synthesis Pathways
Halogenation and Functionalization
The synthesis likely involves sequential aromatic substitution reactions:
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Nitration: Introduction of the nitro group to a bromo-fluorobenzene precursor under mixed acid conditions (H₂SO₄/HNO₃) .
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Etherification: Reaction of a bromo-fluoro-nitrobenzene intermediate with 2,2-difluoroethanol in the presence of a base (e.g., K₂CO₃) to form the difluoroethoxy group .
A patent (CN112939818A) details analogous steps for attaching 2,2-difluoroethoxy groups to nitroaromatics, involving:
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Diazotization of aminobenzene derivatives.
Challenges in Synthesis
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Regioselectivity: Ensuring correct positioning of substituents requires careful control of reaction conditions (temperature, catalysts) .
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Purification: Separation from polyhalogenated byproducts may necessitate column chromatography or recrystallization .
| Precaution | Implementation Example |
|---|---|
| Personal Protective Equipment | Gloves (nitrile), fume hood use |
| First Aid | Immediate rinsing for eye/skin contact |
| Storage | Cool, dry place away from oxidizers |
Recent Advancements and Research Gaps
Innovations in Synthesis
The CN112939818A patent (2019) demonstrates scalable methods for attaching difluoroethoxy groups to nitroaromatics, though adaptation to this specific compound remains unexplored .
Unresolved Questions
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Biological Activity: No direct studies on cytotoxicity or therapeutic potential.
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Environmental Fate: Persistence and degradation pathways of polyhalogenated nitroaromatics require investigation.
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